Sodium m-Xylene-4-sulfonate
CAS No.: 827-21-4
Cat. No.: VC21176960
Molecular Formula: C8H9NaO3S
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827-21-4 |
|---|---|
| Molecular Formula | C8H9NaO3S |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | sodium;2,4-dimethylbenzenesulfonate |
| Standard InChI | InChI=1S/C8H10O3S.Na/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |
| Standard InChI Key | GJQXYSKWRDJNAJ-UHFFFAOYSA-M |
| Isomeric SMILES | CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.[Na+] |
| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.[Na+] |
| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.[Na+] |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Sodium m-Xylene-4-sulfonate is known by several alternative names in scientific literature and commercial contexts. These naming variations reflect different chemical nomenclature systems and commercial practices.
Table 1: Identification of Sodium m-Xylene-4-sulfonate
| Parameter | Information |
|---|---|
| Primary Name | Sodium m-Xylene-4-sulfonate |
| Alternative Names | Sodium 2,4-Dimethylbenzenesulfonate; m-Xylene-4-sulfonic Acid Sodium Salt |
| Monohydrate Form | Sodium m-Xylene-4-sulfonate Monohydrate |
| CAS Registry Number (Anhydrous) | 827-21-4 |
| CAS Registry Number (Monohydrate) | 142063-30-7 |
| Molecular Formula (Anhydrous) | C₈H₉O₃S·Na |
| Molecular Formula (Monohydrate) | C₈H₉NaO₃S·H₂O |
| InChIKey | GJQXYSKWRDJNAJ-UHFFFAOYSA-M |
The compound belongs to the class of aromatic sulfonates, specifically derived from the sulfonation of m-xylene (1,3-dimethylbenzene) . Its structure features a benzene ring with two methyl groups at positions 2 and 4, and a sulfonate group (SO₃⁻Na⁺) at position 1, creating the characteristic arrangement that defines its chemical properties and reactivity.
Physical and Chemical Properties
Sodium m-Xylene-4-sulfonate exhibits distinct physical and chemical properties that influence its applications and handling requirements.
Table 2: Physical and Chemical Properties
The compound's hygroscopic nature necessitates specific storage conditions, typically in a cool, dark place below 15°C, and preferably under inert gas to prevent moisture absorption . This physical characteristic is important for maintaining the compound's purity and stability during storage and handling in both laboratory and industrial settings.
Structural Representation
The molecular structure of Sodium m-Xylene-4-sulfonate can be represented using standard chemical notation systems:
SMILES Notation: [Na+].CC1=CC=C(C(C)=C1)S([O-])(=O)=O
This structural representation illustrates the arrangement of atoms and bonds, highlighting the positioning of the two methyl groups and the sulfonate group on the benzene ring. The sodium ion (Na⁺) is associated with the negatively charged oxygen of the sulfonate group, forming the ionic compound.
Synthesis and Production Methods
Industrial Preparation
The industrial production of Sodium m-Xylene-4-sulfonate typically involves the sulfonation of m-xylene followed by neutralization with a sodium-containing base. The primary production method involves a reaction between m-xylene and sulfuric acid under controlled conditions.
The sulfonation reaction occurs when the aromatic ring of m-xylene undergoes electrophilic substitution with sulfuric acid, introducing the sulfonic acid group. This reaction can be represented by the following generalized scheme:
m-Xylene + H₂SO₄ → m-Xylene-4-sulfonic acid + H₂O
The resulting m-xylene-4-sulfonic acid is then neutralized with a sodium base (typically sodium hydroxide or sodium carbonate) to form the sodium salt:
m-Xylene-4-sulfonic acid + NaOH → Sodium m-Xylene-4-sulfonate + H₂O
Reaction Parameters and Optimization
The efficiency and selectivity of the sulfonation reaction are heavily dependent on several key parameters, which must be carefully controlled during industrial production.
Table 3: Critical Parameters for Sulfonation Reaction
| Parameter | Optimal Condition | Effect |
|---|---|---|
| Sulfuric Acid Concentration | Above 68% by weight | Below this critical concentration, the reaction proceeds very slowly or not at all |
| Sulfuric Acid/m-Xylene Molar Ratio | 1.5 to 2.0 | Higher ratios ensure sufficient reaction despite water formation |
| Reaction Temperature | Controlled (specific values not provided in sources) | Affects reaction rate and selectivity |
| Reaction Time | Depends on other parameters | Allows for complete conversion |
A significant consideration in the sulfonation process is that water is generated as the reaction progresses, which gradually dilutes the sulfuric acid. Since the reaction requires a minimum acid concentration of approximately 68% by weight, industrial processes typically employ an excess of sulfuric acid to maintain effective sulfonation throughout the reaction period . This explains the industrial practice of using a molar ratio of sulfuric acid to m-xylene in the range of 1.5 to 2.0.
Purification and Quality Control
After the initial sulfonation and neutralization reactions, the crude Sodium m-Xylene-4-sulfonate typically undergoes purification processes to achieve the high-purity product required for commercial applications. Commercial products typically have a purity of at least 98.0% (as determined by ion exchange titration for the monohydrate form) .
The purification process may include recrystallization, filtration, and drying steps to remove impurities and achieve the desired physical form (powder or crystals). Quality control measures include analytical techniques such as titration for purity determination and spectroscopic methods for structural confirmation and purity assessment.
Spectroscopic Characterization
Spectroscopic Profile
Comprehensive spectroscopic analyses have been conducted on m-xylene-4-sulfonic acid, the precursor to Sodium m-Xylene-4-sulfonate, providing valuable insights into the compound's structural and electronic properties. These studies employ multiple complementary techniques to elucidate various aspects of the molecule's behavior.
Table 4: Spectroscopic Methods Used for Characterization
| Technique | Information Provided |
|---|---|
| FT-IR Spectroscopy | Vibrational modes, functional group identification |
| FT-Raman Spectroscopy | Complementary vibrational information, especially for symmetric vibrations |
| NMR Spectroscopy | Nuclear environment, molecular structure confirmation |
| UV-Visible Spectroscopy | Electronic transitions, chromophore characterization |
These spectroscopic investigations reveal important details about the charge distribution, bond characteristics, and electronic properties of the molecule. The asymmetric orientation of charge levels among the atoms of the compound has been noted to modify the basic properties of the compound, contributing to its chemical reactivity and biological activity .
Electronic Properties and Reactivity
Detailed spectroscopic studies have enabled the mapping of the compound's electronic properties, which directly influence its chemical behavior and biological activity. Analysis of natural bond orbitals has revealed transitional patterns that correlate with the compound's antibacterial and antifungal properties .
The arrangement of dipole moments within the bonds and the resulting magnetic moment have been characterized through measurements of average polarizability and first-order diagonal hyperpolarizability. These electronic properties are crucial for understanding the compound's interactions with biological systems and its potential pharmaceutical applications.
Applications and Uses
Catalytic Applications
Benzene sulfonic acids, including m-xylene-4-sulfonic acid (the acid form of Sodium m-Xylene-4-sulfonate), are known to function as acidic catalysts in certain chemical reactions. Specifically, they can catalyze esterification and dehydration reactions . While the sodium salt would have different properties than the free acid, it could potentially serve as a precursor for the acid form in catalytic applications.
The acidic properties of the sulfonic acid group make these compounds valuable in organic synthesis, where controlled acidity is often required to promote specific reaction pathways while minimizing undesired side reactions.
Biological and Pharmacological Properties
Structure-Activity Relationships
The biological activity of Sodium m-Xylene-4-sulfonate and related compounds is closely tied to their molecular structure and electronic properties. Spectroscopic investigations have revealed that the asymmetric orientation of charge levels among the atoms of the compound modifies its basic properties, potentially influencing its interactions with biological targets .
The transitional pattern among natural bond orbitals has been specifically linked to the induction of antibacterial and antifungal activity in the compound. Additionally, the arrangement of dipole moments and the resulting magnetic properties, as characterized by polarizability and hyperpolarizability measurements, contribute to the compound's biological behavior .
These structure-activity relationships provide valuable insights for understanding how structural modifications might affect biological activity, potentially guiding the development of related compounds with enhanced or more specific biological properties.
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